5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-4-5-14-13(11-12)19-16(22-14)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAHWAWJLQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Chlorophenol
The benzoxazole ring is conventionally synthesized via cyclocondensation of 2-amino-4-chlorophenol with carbonyl sources. Urea or triphosgene facilitates ring closure under acidic or thermal conditions. For example, refluxing 2-amino-4-chlorophenol with urea in 60% H₂SO₄ yields 5-chloro-2(3H)-benzoxazolone, a precursor for further functionalization (Figure 1).
Reaction Conditions :
-
Reactants : 2-Amino-4-chlorophenol (1 eq), urea (1.2 eq)
-
Catalyst : 60% H₂SO₄
-
Temperature : 160°C, 25 minutes
Alternative methods employ Vilsmeier reagents (DMF-POCl₃) to cyclize 5-chlorosalicylic acid derivatives, bypassing intermediate isolation. This approach avoids acidic conditions but requires stringent temperature control.
Halogenation and Electrophilic Substitution
Electrophilic substitution at position 6 of benzoxazolone is well-documented using AlCl₃·DMF or polyphosphoric acid (PPA). However, functionalization at position 2 demands alternative strategies. Directed lithiation or halogenation via N-chlorosuccinimide (NCS) may introduce chlorine at position 2, though such methods are less explored in the provided literature.
Functionalization of Piperazine with Pyridin-2-yl
Pre-Functionalization of Piperazine
1-(Pyridin-2-yl)piperazine is synthesized separately via nucleophilic aromatic substitution. Reacting piperazine with 2-bromopyridine in the presence of K₂CO₃ in DMSO at 80°C achieves selective mono-substitution.
Key Considerations :
One-Pot Synthesis
Integrating piperazine functionalization and benzoxazole coupling in a single pot reduces purification steps. For example, reacting 5-chloro-2-iodo-1,3-benzoxazole with excess piperazine and 2-bromopyridine under Pd catalysis facilitates sequential C–N bond formation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| SNAr with Nitro Group | High reactivity, simple conditions | Requires nitro precursor, moderate yields | 50–65% |
| Buchwald-Hartwig | Mild conditions, high regioselectivity | Costly catalysts, oxygen-sensitive | 75–80% |
| One-Pot Functionalization | Reduced purification steps | Complex optimization, competing reactions | 60–70% |
Mechanistic Insights
Cyclocondensation Mechanism
Cyclization of 2-amino-4-chlorophenol with urea proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Figure 2). Proton transfer and ring closure yield the benzoxazolone intermediate, which tautomerizes to the keto form.
Palladium-Catalyzed Coupling
The oxidative addition of Pd(0) to the aryl halide forms a Pd(II) intermediate, which coordinates with the piperazine nitrogen. Reductive elimination releases the coupled product and regenerates the catalyst.
Scalability and Industrial Relevance
Large-scale synthesis prioritizes cost-effectiveness and safety. The Buchwald-Hartwig method, despite its efficiency, faces scalability challenges due to catalyst costs. In contrast, SNAr routes using nitro precursors are more amenable to industrial production, albeit with lower yields. Recent advances in flow chemistry may mitigate these limitations by enhancing reaction control .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The pyridinyl-piperazine moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole exhibit potential antidepressant and anxiolytic effects. Studies have shown that derivatives of this compound can act on serotonin receptors, which are crucial in the regulation of mood and anxiety .
Anticancer Properties
Some studies suggest that benzoxazole derivatives possess anticancer activity. The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been tested against breast and prostate cancer cell lines, showing promising results in inhibiting tumor growth .
Neuroscience Research
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neurological disorders. Its piperazine moiety is particularly relevant for developing drugs targeting serotonin and dopamine receptors .
Medicinal Chemistry
In medicinal chemistry, the synthesis of this compound is explored for creating new therapeutic agents. Its ability to modify receptor interactions can lead to the development of novel medications for treating depression, anxiety, and other mood disorders .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzoxazole vs. Benzothiazole
- 5-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (19e) Structural Difference: Replaces benzoxazole with benzothiazole and introduces a propyl linker between the piperazine and benzothiazole. Synthesis: Prepared via nucleophilic substitution using K₂CO₃/KI in acetonitrile (43% yield), suggesting that linker flexibility and sulfur substitution reduce reaction efficiency compared to direct benzoxazole derivatives .
Benzoxazole vs. Imidazopyridine
- 3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21b) Structural Difference: Substitutes benzoxazole with a fused imidazo[4,5-b]pyridine system and adds an isoxazole-methyl group. Synthesis: Involves condensation with Na₂S₂O₄ under reflux, indicating redox-sensitive intermediates .
Piperazine Ring Modifications
Piperazine vs. Diazepan
- 5-Chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole Structural Difference: Replaces piperazine with a 7-membered diazepan ring and incorporates a triazole-benzoyl group. Implications: The diazepan ring introduces conformational flexibility, which may optimize receptor binding (e.g., orexin receptor antagonism).
Substituent Effects on Piperazine
- N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)
- Structural Difference : Features a trifluoromethylbenzoyl group on piperazine instead of pyridinyl.
- Synthesis : Uses column chromatography for purification, indicating higher hydrophobicity due to the CF₃ group .
- Implications : The electron-withdrawing CF₃ group may improve metabolic stability but reduce solubility.
Substituent and Linker Variations
Chloro Substituent Position
- 5-Methyl-2-piperazin-1-yl-1,3-benzoxazole
- Structural Difference : Lacks the 5-chloro and pyridinyl groups.
- Physicochemical Data : Predicted collision cross-section (CCS) for [M+H]+ is 148.2 Ų, smaller than chlorinated analogs, suggesting reduced molecular volume and polarity .
- Implications : The absence of chlorine may decrease halogen-bonding interactions but improve solubility.
Linker Length and Rigidity
- 5-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (19e) vs. However, it may also increase entropic penalties during binding .
Biological Activity
5-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C15H17ClN4
Molecular Weight: 288.775 g/mol
CAS Number: 2340988-46-5
The compound features a benzoxazole core substituted with a chloro group and a pyridinyl-piperazine moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown activity against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) . The minimal inhibitory concentrations (MIC) for these compounds suggest promising potential for further development as antimicrobial agents.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative A | Bacillus subtilis | 32 |
| Benzoxazole Derivative B | Escherichia coli | 64 |
Antipsychotic and Neuropharmacological Effects
The compound is being investigated for its potential antipsychotic effects. A study focusing on similar piperazine derivatives indicated that modifications in the piperazine ring can enhance binding affinity to dopamine receptors, which are crucial in the treatment of psychiatric disorders . The specific interactions of this compound with these receptors remain an area of active research.
Anti-inflammatory and Analgesic Properties
Benzoxazole derivatives are also known for their anti-inflammatory properties. Certain studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. For instance, modifications at specific positions on the benzoxazole structure were found to enhance COX inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
- Chloro Substitution: The presence of the chloro group at the 5-position of the benzoxazole ring is essential for maintaining biological activity.
- Pyridinyl-Piperazine Moiety: This moiety enhances interaction with various biological targets, including receptors involved in neurotransmission.
- Hydrophobic Interactions: The overall lipophilicity of the molecule influences its permeability and bioavailability.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including those structurally related to our compound. The results showed that compounds with similar piperazine linkages exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives had MIC values below 50 µg/mL against tested strains .
Neuropharmacological Assessment
In a neuropharmacological assessment, derivatives were tested for their ability to modulate dopamine receptor activity. Compounds with structural similarities to this compound demonstrated significant binding affinity to D2 receptors, suggesting potential as antipsychotic agents .
Q & A
Q. What are the standard synthetic routes for synthesizing 5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Benzoxazole Core Formation : Cyclization of 2-aminophenol derivatives with chloro-substituted precursors under basic conditions.
Piperazine Introduction : Nucleophilic substitution of a chloro group with 4-(pyridin-2-yl)piperazine. Microwave-assisted synthesis can enhance reaction efficiency and yield compared to traditional thermal methods .
- Key Conditions :
- Solvent choice (e.g., dichloromethane or DMF) to stabilize intermediates.
- Temperature control (60–100°C for thermal; 80–120°C for microwave).
- Catalytic bases (e.g., K₂CO₃) for deprotonation.
- Table : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Aminophenol, Cl-substituted precursor, KOH/EtOH | 65–75 | |
| 2 | 4-(Pyridin-2-yl)piperazine, DMF, 80°C | 50–60 |
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons (6.5–8.5 ppm for pyridinyl/benzoxazole) and piperazine CH₂ groups (2.5–3.5 ppm).
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the benzoxazole ring .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ = 357.08 for C₁₆H₁₂ClN₅O) .
Q. What analytical methods are recommended to assess purity post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8–10 min .
- LC-MS : Combines purity assessment with mass confirmation.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 53.89%, H 3.39%, N 19.61%) .
Advanced Research Questions
Q. What strategies enhance selectivity for biological targets (e.g., GPCRs) in derivatives of this compound?
- Methodological Answer :
- Structural Modifications : Introduce substituents on the pyridinyl or piperazine rings to modulate steric/electronic interactions. For example, fluorination of the pyridine ring improves blood-brain barrier penetration .
- Receptor Docking : Computational modeling identifies key binding residues (e.g., hydrophobic pockets in dopamine D3 receptors) .
- Selectivity Assays : Compare binding affinity across receptor panels (e.g., 5-HT₁A vs. D2/D3) using radioligand competition assays .
Q. How to design in vitro binding assays for evaluating affinity to neurotransmitter receptors?
- Methodological Answer :
- Radioligand Displacement : Use [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for 5-HT₁A. Incubate with varying compound concentrations (0.1 nM–10 µM) and measure IC₅₀ values .
- Membrane Preparation : Isolate receptors from transfected HEK293 cells or brain tissues.
- Data Analysis : Fit displacement curves with nonlinear regression (e.g., GraphPad Prism) to calculate Kᵢ values .
Q. How to resolve discrepancies in reported biological activities of benzoxazole-piperazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, low brain uptake in vivo despite high in vitro affinity may stem from poor pharmacokinetics .
- Metabolic Stability Tests : Use hepatocyte incubation (human/rat) to assess CYP450-mediated degradation.
- Structural Re-evaluation : Verify stereochemistry and tautomeric forms via X-ray crystallography .
Q. How can molecular docking predict binding modes with protein targets, and what validation is required?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve crystal structure (e.g., 5-HT₁A from PDB: 6G79).
Ligand Preparation : Generate 3D conformers (Open Babel).
Simulation : Use AutoDock Vina with flexible side chains.
- Validation :
- Compare predicted vs. experimental binding energies (ΔG).
- Mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
Data Contradiction Analysis
Q. How to address conflicting reports on dopamine receptor affinity?
- Methodological Answer :
- Assay Standardization : Ensure consistent receptor sources (e.g., recombinant vs. native).
- Control Compounds : Include reference ligands (e.g., haloperidol for D2).
- Orthogonal Assays : Validate via functional assays (e.g., cAMP inhibition for D3) .
Notes
- Key References : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and patents (e.g., Merck’s orexin receptor antagonists ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
